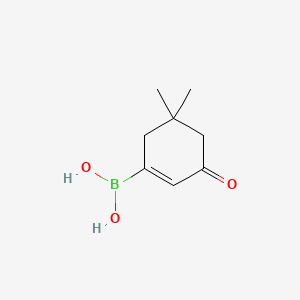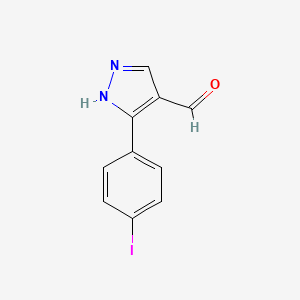![molecular formula C5H13NOS B13454984 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol CAS No. 37078-78-7](/img/structure/B13454984.png)
2-[(3-Aminopropyl)sulfanyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Aminopropyl)sulfanyl]ethan-1-ol is an organic compound that features both an amine and a thiol group, making it a versatile molecule in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol typically involves the alkylation of a thiol with an appropriate amine. One common method is the reaction of 3-bromopropanamine with a thiol compound under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions: 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol or amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the amine group can produce secondary amines.
科学的研究の応用
2-[(3-Aminopropyl)sulfanyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, due to its reactive thiol and amine groups.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol involves its interaction with various molecular targets through its thiol and amine groups. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. The amine group can participate in hydrogen bonding and ionic interactions with other molecules, influencing their activity and stability.
類似化合物との比較
2-[(3-Aminopropyl)methylamino]ethanol: This compound has a similar structure but features a methylamino group instead of a thiol group.
2-{[2-hydroxy-3-(octyloxy)propyl]sulfanyl}ethan-1-ol: This compound has a similar thiol group but a different alkyl chain structure.
Uniqueness: 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol is unique due to the presence of both a thiol and an amine group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
37078-78-7 |
|---|---|
分子式 |
C5H13NOS |
分子量 |
135.23 g/mol |
IUPAC名 |
2-(3-aminopropylsulfanyl)ethanol |
InChI |
InChI=1S/C5H13NOS/c6-2-1-4-8-5-3-7/h7H,1-6H2 |
InChIキー |
TURGSUHERZMDLT-UHFFFAOYSA-N |
正規SMILES |
C(CN)CSCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(2-Methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454906.png)
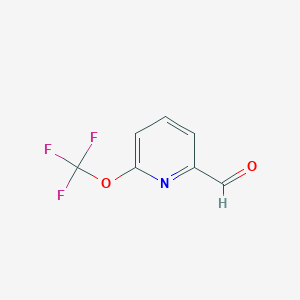
amine dihydrochloride](/img/structure/B13454921.png)


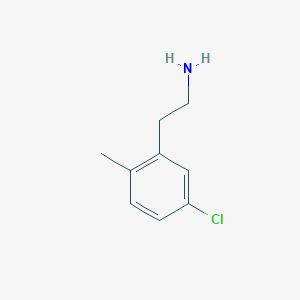
![[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13454944.png)
![2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one](/img/structure/B13454945.png)
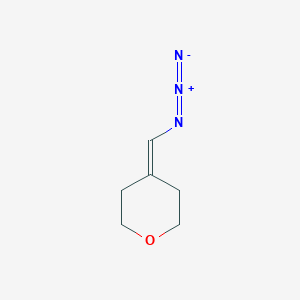
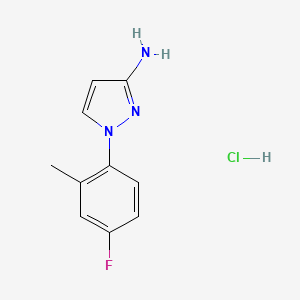
![{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol](/img/structure/B13454955.png)
